molecular formula C17H19NaO6 B12507287 Mycophenolate (sodium)

Mycophenolate (sodium)

Cat. No.: B12507287
M. Wt: 342.3 g/mol
InChI Key: DOZYTHNHLLSNIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Mycophenolic Acid (MPA) Discovery and Initial Biological Recognition

The journey of mycophenolate begins with the discovery of its active component, mycophenolic acid (MPA). In 1893, Italian scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium brevicompactum. researchgate.netpnas.org He initially identified its antibacterial properties, noting its ability to inhibit the growth of the anthrax bacterium. researchgate.net This marked the first instance of an antibiotic being isolated in a pure and crystalline form. researchgate.net However, this groundbreaking discovery was largely forgotten until its rediscovery in 1912 by American scientists C.L. Alsberg and O.M. Black, who gave it the name mycophenolic acid. researchgate.net

Over the subsequent decades, the broader biological activities of MPA were unveiled, demonstrating antiviral, antifungal, antibacterial, anticancer, and antipsoriasis properties. researchgate.net Despite its potential, its use as an antibiotic was hampered by adverse effects. researchgate.net A pivotal shift in its research trajectory occurred in 1969 when its mechanism of action was identified as the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. researchgate.net This discovery laid the groundwork for its exploration as an immunosuppressant.

Evolution of Mycophenolate (sodium) as a Research Compound

The immunosuppressive potential of MPA gained significant attention in the 1990s. wikipedia.orgebi.ac.uk To enhance its properties for clinical and research applications, derivatives were developed. Mycophenolate mofetil (MMF), a prodrug of MPA, was created to improve oral bioavailability. wikipedia.orgnih.gov Following this, mycophenolate sodium was introduced as another formulation. wikipedia.orgebi.ac.uk Enteric-coated mycophenolate sodium (EC-MPS) was specifically designed to delay the release of MPA until it reaches the small intestine, aiming to improve gastrointestinal tolerability. nih.govopenaccessjournals.com

These different formulations, including mycophenolate sodium, have become standard tools in both clinical practice and academic research for studying the effects of immunosuppression. unirioja.es The development of these compounds allowed for more controlled and targeted investigations into the immunological pathways affected by MPA.

Fundamental Role of Mycophenolate (sodium) in Immunological Research

Mycophenolate sodium, through its active metabolite MPA, plays a crucial role in immunological research primarily due to its selective inhibitory effect on lymphocytes. openaccessjournals.comijdvl.com T and B lymphocytes are highly dependent on the de novo pathway for purine (B94841) synthesis for their proliferation, a pathway that is blocked by MPA's inhibition of IMPDH. openaccessjournals.comijdvl.com Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected. wikipedia.orgopenaccessjournals.com This selective action makes mycophenolate a powerful tool for studying the roles of T and B cells in various immune responses.

Research using mycophenolate has provided significant insights into:

Lymphocyte Proliferation and Function: Studies have extensively used mycophenolate to inhibit the proliferation of T and B cells, helping to elucidate their roles in immune responses. frontiersin.orgnih.gov

Antibody Production: By blocking B-cell proliferation, mycophenolate has been instrumental in studying the processes of antibody production. openaccessjournals.com

Cell Adhesion and Recruitment: MPA has been shown to inhibit the glycosylation of lymphocyte and monocyte glycoproteins involved in adhesion to endothelial cells, thereby reducing cell recruitment and inflammation. ijdvl.comdrugbank.comscielo.br

Apoptosis: Research has indicated that MPA can induce apoptosis (programmed cell death) in activated T cells and monocytic cell lines. openaccessjournals.com

Cytokine Production: It has been used to study the production of cytokines by limiting the number of cytokine-producing cells. openaccessjournals.com

The table below summarizes key research findings related to the use of mycophenolate in immunological studies:

Research AreaKey FindingsReferences
Lymphocyte Proliferation Potent, selective, and reversible inhibition of T and B lymphocyte proliferation. openaccessjournals.comijdvl.com
Mechanism of Action Inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), crucial for the de novo purine synthesis pathway in lymphocytes. wikipedia.orgdrugbank.commdpi.com
Cellular Effects Induces apoptosis in activated T cells and monocytic cell lines; inhibits glycosylation of adhesion molecules. openaccessjournals.comdrugbank.com
Formulations in Research Mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) are widely used formulations. wikipedia.orgnih.govunirioja.es

Properties

IUPAC Name

sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYTHNHLLSNIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Mycophenolic Acid Mpa

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

The principal mechanism of MPA is the potent and selective inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). scbt.com This enzyme is critical as it catalyzes the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov Specifically, IMPDH facilitates the NAD+-dependent oxidation of inosine 5’-monophosphate (IMP) to xanthosine (B1684192) 5’-monophosphate (XMP). nih.gov XMP is the direct precursor for guanosine (B1672433) monophosphate (GMP), which is subsequently converted to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). nih.gov

The interaction between Mycophenolic Acid (MPA) and IMPDH is characterized by its high specificity and reversibility. nih.gov Research has defined MPA as a reversible, uncompetitive inhibitor with respect to the substrate IMP and a non-competitive inhibitor concerning the cofactor NAD+. nih.gov Its inhibitory action is selective, primarily targeting the proliferation of lymphocytes because these cells are highly dependent on the de novo pathway for purine (B94841) synthesis, whereas other cell types can utilize alternative salvage pathways. nih.govnih.gov This selective action on lymphocytes forms the basis of its effects.

In humans, IMPDH exists as two distinct isoforms, Type I and Type II, which share approximately 84% homology in their amino acid sequences. nih.govnih.gov While both isoforms are constitutively expressed in most tissues, their levels of expression differ significantly. IMPDH Type I is generally considered the "housekeeping" isoform, expressed at a relatively constant level in normal cells. In contrast, IMPDH Type II is the inducible isoform, and its expression is significantly upregulated in rapidly proliferating cells, particularly activated lymphocytes and neoplastic cells. nih.govpnas.org

Mycophenolic acid exhibits a preferential inhibition of the Type II isoform, which is the predominant form in activated lymphocytes. nih.gov This differential inhibition is a key factor in the compound's relative selectivity for the lymphocyte cell lineage. By targeting the isoform that is most active during cell proliferation, MPA effectively curtails the expansion of these immune cells.

IsoformGeneral FunctionExpression ProfileSensitivity to MPA
IMPDH Type I "Housekeeping" enzymeConstitutively expressed in most resting cellsLess sensitive
IMPDH Type II Inducible enzymeUpregulated in proliferating cells, especially activated lymphocytesMore sensitive

Structural and kinetic studies have elucidated the precise molecular interactions between MPA and the IMPDH enzyme. MPA does not bind to the free enzyme but rather to the covalent E-XMP* intermediate formed during the catalytic cycle. nih.govresearchgate.net It occupies the vacant cofactor (NAD+) binding site after NADH has dissociated. researchgate.net By binding to this intermediate, MPA effectively traps the enzyme in a dead-end complex, preventing the final hydrolysis step that would release XMP and regenerate the free enzyme. nih.govresearchgate.net

The binding of MPA within the nicotinamide (B372718) subsite of the cofactor pocket is stabilized by a network of specific interactions with key amino acid residues. nih.govresearchgate.net These interactions include:

Hydrogen bonding: The phenolic oxygen and lactone carbonyl of MPA form a hydrogen bond network with residues such as Glycine 326, Threonine 333, and Glutamine 441 (in human IMPDH2). nih.govnih.gov

Carboxylate interaction: The terminal carboxylate group of MPA interacts with Serine 276. nih.govnih.gov

Hydrophobic interactions: The planar aromatic ring of MPA engages in hydrophobic interactions, stacking against the base of the IMP substrate. scbt.comnih.gov

This tight, yet reversible, binding accounts for the potent inhibition of the enzyme's function.

Modulation of Purine Biosynthesis Pathways

By inhibiting IMPDH, MPA directly interferes with the flow of metabolites through the de novo purine synthesis pathway, leading to a significant imbalance in the cellular nucleotide pools.

The inhibition of IMPDH creates a critical bottleneck in the de novo synthesis of guanine nucleotides. nih.gov The conversion of IMP to XMP is the committed step for producing guanosine-based purines. nih.gov By blocking this step, MPA effectively halts the downstream production of GMP and, consequently, the essential high-energy molecules GTP and deoxyguanosine triphosphate (dGTP). nih.gov This blockade is particularly effective in lymphocytes, which lack a robust salvage pathway to recycle guanine and guanosine from extracellular sources, making them exquisitely sensitive to the depletion of these nucleotides. nih.gov

The specific blockade of guanosine nucleotide synthesis by MPA results in a profound and measurable shift in the intracellular concentrations of various nucleotides. Studies in mitogen-stimulated human T-lymphocytes have demonstrated that exposure to MPA leads to a severe, concentration-dependent depletion of guanosine nucleotide pools. nih.govresearchgate.net

Furthermore, this targeted depletion has cascading effects on other nucleotide pools. The fall in GTP levels is accompanied by a significant reduction in adenosine (B11128) triphosphate (ATP) pools, as GTP is a necessary cofactor for the enzyme adenylosuccinate synthetase, which catalyzes the first step of AMP synthesis from IMP. researchgate.net In contrast, the block in purine synthesis can lead to an increased availability of the precursor phosphoribosyl pyrophosphate (PRPP), which may then be shunted into pyrimidine (B1678525) synthesis, resulting in an expansion of uridine (B1682114) and cytidine (B196190) nucleotide pools. nih.govnih.gov This disruption of the carefully balanced nucleotide pools interferes with critical cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism, ultimately leading to an arrest of cell proliferation. scbt.com

Table of MPA-Induced Changes in T-Lymphocyte Nucleotide Pools nih.gov

Nucleotide PoolEffect of MPA ExposureMagnitude of Change
Guanosine Triphosphate (GTP) Severe DepletionReduced to ~10% of levels in unstimulated cells
Adenosine Triphosphate (ATP) Concomitant FallReduced by up to 50%
Uridine Nucleotides ExpansionIncreased levels
Cytidine Triphosphate (CTP) No Significant ChangeRemained at resting levels

Lymphocyte Dependency on De Novo Purine Synthesis vs. Salvage Pathways

The profound immunosuppressive effect of Mycophenolic Acid is rooted in the unique metabolic requirements of lymphocytes. All cells require purine nucleotides (adenosine and guanosine) for the synthesis of DNA and RNA. To meet this demand, cells can utilize two distinct pathways for purine synthesis: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes purines from simpler precursor molecules. A critical, rate-limiting step in this pathway is the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a reaction catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). pnas.orgnih.govwikipedia.org In contrast, the salvage pathway recycles pre-existing purines (hypoxanthine and guanine) from the degradation of nucleic acids, a process mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

Most cell types can effectively use both pathways. Lymphocytes (both T-cells and B-cells), however, are critically dependent on the de novo pathway for their proliferation, as they have limited capacity to utilize the salvage pathway. wikipedia.orgnih.gov Mycophenolic acid acts as a potent, reversible, and non-competitive inhibitor of the IMPDH enzyme. nih.govnih.gov By blocking this enzyme, MPA effectively halts the de novo synthesis of guanosine nucleotides. wikipedia.org This selective reliance of lymphocytes on the de novo pathway makes them exceptionally vulnerable to the inhibitory effects of MPA, while other cells that can utilize the salvage pathway are largely spared. wikipedia.orgnih.gov This targeted action is the cornerstone of MPA's selective immunosuppressive activity.

Table 1: Comparison of Purine Synthesis Pathways and MPA's Target
FeatureDe Novo PathwaySalvage Pathway
Starting Materials Simple precursors (e.g., ribose-5-phosphate)Pre-formed purine bases (e.g., guanine)
Key Enzyme (MPA Target) Inosine Monophosphate Dehydrogenase (IMPDH)Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Dependency in Lymphocytes HighLow
Effect of MPA Strongly InhibitedNot directly affected

Cellular and Molecular Targets Beyond Purine Synthesis

Effects on GTP-Dependent Metabolic Events

The inhibition of IMPDH by MPA leads to a profound depletion of the guanosine nucleotide pool. Specifically, it blocks the synthesis of guanosine monophosphate (GMP), which is the precursor for guanosine diphosphate (GDP), guanosine triphosphate (GTP), and deoxyguanosine triphosphate (dGTP). pnas.orgnih.govwikipedia.org Research has demonstrated that MPA treatment causes a significant reduction in intracellular GTP and dGTP levels in lymphocytes. wikipedia.org

GTP is a vital molecule with diverse cellular roles beyond being a building block for RNA. It is a critical energy source for protein synthesis and an essential cofactor for signal transduction pathways mediated by G-proteins. Furthermore, GTP depletion can indirectly impact the synthesis of other nucleotides. For instance, GTP is a necessary cofactor for the enzyme adenylosuccinate synthetase, which catalyzes the first step in the conversion of IMP to adenosine monophosphate (AMP). Consequently, severe GTP depletion can also lead to a secondary fall in adenosine triphosphate (ATP) levels, with some studies in primary human T-lymphocytes reporting an ATP reduction of up to 50%. nih.govscience.gov

Table 2: Impact of Mycophenolic Acid on Nucleotide Pools in Lymphocytes
NucleotideEffect of MPAPrimary Consequence
dGTP Severe DepletionInhibition of DNA Synthesis
GTP Severe DepletionInhibition of RNA synthesis, protein synthesis, and glycosylation
ATP Secondary ReductionReduced cellular energy and metabolic function

Inhibition of Glycosylation of Lymphocyte and Monocyte Glycoproteins

A significant consequence of GTP depletion is the inhibition of protein and lipid glycosylation. Glycosylation is the enzymatic process that attaches glycans (carbohydrates) to proteins and lipids, a modification crucial for their correct folding, stability, and function. This process is particularly important for cell-to-cell adhesion molecules and receptors on the surface of lymphocytes and monocytes.

The synthesis of the necessary activated sugar precursors for glycosylation, such as GDP-mannose and GDP-fucose, is a GTP-dependent process. The enzyme GDP-mannose pyrophosphorylase utilizes GTP and mannose-1-phosphate to form GDP-mannose. google.com GDP-mannose is a direct precursor for the glycosylation process and is also the starting material for the synthesis of GDP-fucose. google.comresearchgate.net By depleting the intracellular pool of GTP, MPA effectively starves these synthesis pathways of a critical substrate. This leads to a reduction in the availability of GDP-sugars, which in turn impairs the glycosylation of cell surface adhesion molecules on lymphocytes and monocytes. science.gov This inhibition of glycosylation can disrupt the ability of these immune cells to interact with other cells, such as their adhesion to endothelial cells, thereby contributing to MPA's anti-inflammatory effects.

Impact on Cell Cycle Progression, particularly S-Phase Arrest

The proliferation of lymphocytes is a tightly regulated process involving progression through different phases of the cell cycle. A key event is the synthesis (S) phase, where the cell replicates its DNA before division. This process requires a sufficient supply of deoxyribonucleotide triphosphates (dNTPs), including dGTP.

By inhibiting IMPDH, Mycophenolic acid depletes the pool of dGTP, a crucial building block for DNA replication. wikipedia.org This scarcity of dGTP effectively halts DNA synthesis, causing the proliferating lymphocytes to arrest in the S-phase of the cell cycle. pnas.orgnih.gov Some studies have also reported an arrest in the G0/G1 phase. nih.gov This cell cycle arrest is a direct antiproliferative effect and a major contributor to MPA's ability to prevent the clonal expansion of T- and B-lymphocytes that is characteristic of an immune response. pnas.orgnih.gov

Alterations in Gene Expression (e.g., HDAC2, MYC, NDRG1)

The effects of Mycophenolic Acid may also extend to the regulation of gene expression, although the mechanisms are less direct than its impact on purine synthesis.

MYC: The MYC proto-oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis. There is an established functional link between MYC and the cellular response to MPA. In studies using the human promyelocytic leukemia cell line HL-60, cells that were made resistant to the effects of MPA were found to have a 70% reduction in the production of MYC protein. pnas.org This suggests that the antiproliferative effects of MPA are at least partially dependent on normal MYC function and that downregulation of MYC can confer resistance to the drug.

NDRG1: The N-myc downstream-regulated gene 1 (NDRG1) is a protein involved in cell differentiation and stress responses whose expression is modulated by various factors, including the N-myc protein. nih.gov Given that NDRG1 is regulated downstream of MYC, it is plausible that MPA's influence on MYC-related pathways could indirectly alter NDRG1 expression. However, direct studies measuring changes in NDRG1 expression following MPA treatment are not yet established.

HDAC2: Histone deacetylase 2 (HDAC2) is an enzyme that plays a key role in the epigenetic regulation of gene expression by modifying chromatin structure. While HDACs are known to be involved in inflammatory processes, current scientific literature has not established a direct regulatory link showing that Mycophenolic Acid alters the expression of the HDAC2 gene.

Table 3: Summary of MPA's Effects on Specific Genes
GeneRoleObserved or Hypothesized Link to MPA
MYC Proto-oncogene, regulates cell proliferationMPA's antiproliferative effects are linked to MYC function; reduced MYC expression confers resistance to MPA. pnas.org
NDRG1 N-myc downstream-regulated gene, involved in differentiationPlausible indirect link; as a downstream target of MYC, its expression may be altered by MPA's effects on MYC pathways.
HDAC2 Histone deacetylase, epigenetic regulationA direct regulatory effect of MPA on HDAC2 expression has not been established in the reviewed literature.

Preclinical Pharmacokinetics and Pharmacodynamics of Mycophenolic Acid Mpa

Absorption and Formulation-Dependent Release Mechanisms

The design of mycophenolate sodium as an enteric-coated tablet is intended to delay the release of MPA, targeting the small intestine to minimize exposure to the upper gastrointestinal tract. nih.gov

Enteric-coated mycophenolate sodium (EC-MPS) was developed to delay the release and absorption of MPA, thereby reducing the incidence of gastric side effects. scielo.br The formulation's core principle relies on a polymer coating that is resistant to the highly acidic environment of the stomach but dissolves in the more neutral to alkaline pH of the small intestine. cuni.cznih.gov This pH-dependent dissolution is a critical feature of its design. cuni.cz

In vitro dissolution studies have consistently demonstrated this characteristic. At a low pH of 1.2, mimicking gastric fluid, the enteric coating remains intact, with negligible drug release reported to be less than 2%. scielo.brnih.gov However, as the pH increases to levels found in the small intestine (pH > 5.5), the coating dissolves, and the active drug is released. scielo.brnih.gov Studies show that drug release increases significantly with rising pH, ensuring that MPA is delivered post-pylorically. scielo.brcuni.cz This delayed release is confirmed by pharmacokinetic studies that show a significantly delayed time to maximum plasma concentration (Tmax) for EC-MPS compared to immediate-release formulations. nih.gov

pH ConditionSimulated EnvironmentDrug Release (%)Time Point
1.2Stomach< 2%120 min
5.5Small Intestine (Proximal)11.9%45 min
6.0Small Intestine47.3%45 min
6.8Small Intestine (Distal)95.0% - 104.9%45-60 min

Data compiled from multiple in vitro dissolution studies. scielo.brnih.gov

Preclinical studies in animal models have corroborated the intended gastrointestinal release profile of enteric-coated mycophenolate sodium. Research in rats demonstrated that the absorption of MPA from the EC-MPS formulation is delayed compared to immediate-release mycophenolate mofetil (MMF). nih.govresearchgate.net This delay is consistent with the formulation bypassing the stomach for release in the intestines. nih.govresearchgate.net

Furthermore, studies comparing the two formulations in rats found that concentrations of the metabolite mycophenolic acid glucuronide (MPAG) were lower in the duodenum, jejunum, and ileum tissues of the EC-MPS group. nih.govresearchgate.net This suggests that the enteric coating effectively reduces the exposure of the upper small intestine to high local concentrations of the drug and its metabolites. nih.govresearchgate.net Separate investigations using rat intestinal loops confirmed that while MPA is rapidly and extensively absorbed from the intestine, its primary metabolite, MPAG, is significantly less absorbable. nih.gov Studies in beagle dogs also support the development of EC-MPS as a formulation designed to protect the upper gastrointestinal tract. researchgate.net

Metabolism and Metabolite Pathways

Once absorbed, MPA undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites that have different pharmacological activities and are eliminated from the body through distinct pathways.

Mycophenolate sodium is the sodium salt of mycophenolic acid and, therefore, delivers the active MPA moiety directly upon dissolution of its enteric coating. clinpgx.orgoup.com It is not a prodrug and does not undergo hydrolysis for activation.

This is in contrast to mycophenolate mofetil (MMF), which is an ester prodrug of MPA designed to improve oral bioavailability. clinpgx.orgnih.gov After oral administration, MMF is rapidly and almost completely hydrolyzed by carboxylesterase enzymes (CES1 and CES2) found in the stomach, small intestine, blood, and liver to release the active MPA. clinpgx.orgnih.govnih.gov In vitro studies have shown that the hydrolytic activity of these esterases is approximately six times higher in human liver microsomes than in intestinal microsomes. nih.gov

The primary metabolic pathway for MPA is glucuronidation, a Phase II conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net This process occurs mainly in the liver but also to some extent in the kidney and intestines. clinpgx.orgnih.gov

The major metabolite formed is 7-O-mycophenolic acid glucuronide (MPAG), which is pharmacologically inactive. oup.comoup.com A second, minor metabolite is an acyl glucuronide (AcMPAG), which retains pharmacological activity comparable to MPA. clinpgx.orgnih.gov The formation of MPAG is predominantly catalyzed by the UGT1A9 enzyme, while AcMPAG formation is mediated by UGT2B7. clinpgx.org Under steady-state conditions, the systemic exposure ratio of MPA to its metabolites MPAG and AcMPAG is approximately 1:23:0.28, respectively, highlighting the predominance of the inactive MPAG metabolite. dovepress.com

MetaboliteFull NamePharmacological ActivityPrimary Enzyme
MPAG7-O-Mycophenolic acid glucuronideInactiveUGT1A9
AcMPAGAcyl-mycophenolic acid glucuronideActiveUGT2B7

Summary of the primary metabolites of Mycophenolic Acid. clinpgx.orgoup.comnih.govoup.com

The main metabolite, MPAG, is actively secreted from the liver into the bile, a process mediated by transport proteins such as the Multidrug Resistance-associated Protein 2 (MRP2). nih.govclinpgx.org Once in the intestinal tract, MPAG can be hydrolyzed back into active MPA by the enzyme β-glucuronidase, which is produced by the resident gut microflora. nih.govumn.eduasm.org

Transporter-Mediated Disposition in Preclinical Systems

The disposition of mycophenolic acid (MPA) and its metabolites is significantly influenced by various drug transporters. These proteins, located in key organs such as the liver, intestine, and kidneys, play a crucial role in the absorption, distribution, and elimination of MPA and its primary metabolite, mycophenolic acid glucuronide (MPAG). Preclinical studies using in vitro systems and animal models have been instrumental in elucidating the specific contributions of these transporters.

Role of Organic Anion Transporting Polypeptides (OATPs)

Organic anion-transporting polypeptides (OATPs) are influx transporters primarily expressed on the sinusoidal membrane of hepatocytes, mediating the uptake of compounds from the blood into the liver. oaepublish.com Preclinical research indicates that while MPA itself is not a significant substrate for OATPs, its main metabolite, MPAG, is actively transported by these proteins. nih.govnih.gov

In vitro studies utilizing human embryonic kidney (HEK) cells transfected with specific OATP-encoding genes have demonstrated that MPAG is a substrate for OATP1B1 and OATP1B3. nih.govnih.gov The accumulation of MPAG was significantly higher in cells expressing these transporters compared to control cells. nih.gov This hepatic uptake of MPAG from the circulation is a critical step for its subsequent biliary excretion and is a key part of the enterohepatic recirculation of MPA. nih.govub.edu Cyclosporine, an immunosuppressant often co-administered with MPA, has been shown in vitro to inhibit OATP1B1- and OATP1B3-mediated transport of MPAG. nih.gov

Research Findings on OATP-Mediated Transport of MPA Metabolites

Transporter Substrate Preclinical System Key Finding
OATP1B1 MPAG OATP-transfected HEK cells Actively transports MPAG into cells. nih.govnih.gov
OATP1B3 MPAG OATP-transfected HEK cells Actively transports MPAG into cells. nih.govnih.gov

Contribution of Multidrug Resistance-Associated Protein 2 (MRP2)

Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an efflux transporter located on the canalicular membrane of hepatocytes and the apical membrane of renal proximal tubule cells. oaepublish.com It plays a pivotal role in the biliary and renal excretion of MPA metabolites. nih.gov

Preclinical studies in transport-deficient (TR-) Wistar rats, which lack functional Mrp2, have provided direct evidence of its importance. nih.govbohrium.com In isolated perfused livers from these rats, the biliary excretion of the 7-O-glucuronide metabolite (MPAGe) was reduced by 99% compared to control rats. nih.govbohrium.com The biliary excretion of the acyl glucuronide metabolite (MPAGa) was also significantly reduced, by approximately 71.8%, suggesting that while MPAGe excretion is almost entirely mediated by Mrp2, MPAGa may also be transported by another unidentified canalicular transporter. nih.govbohrium.com These findings confirm that MRP2 is the primary transporter responsible for the biliary efflux of MPAG, a rate-limiting step in the enterohepatic recirculation of MPA. ub.edunih.gov

Impact of MRP2 Deficiency on MPA Metabolite Excretion in Rats

Model Metabolite Reduction in Biliary Excretion Implication
TR- (Mrp2-deficient) Rats MPAGe (ether glucuronide) 99% MRP2 is the primary transporter for MPAGe biliary excretion. nih.govbohrium.com

Involvement of Multidrug Resistance Protein 1 (MDR1/P-gp)

Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1, is an efflux transporter found in the intestine, liver, kidneys, and blood-brain barrier, where it actively pumps substrates out of cells. oaepublish.comresearchgate.net Preclinical evidence suggests that MPA is a substrate for P-gp, which may influence its absorption and distribution. nih.govclinpgx.org

An in vivo study using knockout mice lacking the genes for P-gp (Mdr1a/1b-/-) investigated the transporter's role in MPA disposition. nih.gov Following oral administration of mycophenolate mofetil, MPA plasma levels at 30 minutes were markedly increased in the Mdr1a/1b-/- mice compared to wild-type mice. nih.gov This suggests that P-gp in the intestine limits the oral absorption of MPA. Furthermore, brain concentrations of MPA were elevated in the Mdr1a/1b-/- mice, indicating that P-gp at the blood-brain barrier restricts the entry of MPA into the central nervous system. nih.gov

Interactions with Renal Organic Anion Transporters

Renal organic anion transporters are crucial for the elimination of MPA metabolites from the body via urine. ub.edu MPAG is actively secreted into the urine, a process mediated by transporters on both the basolateral and apical membranes of renal proximal tubule cells. ub.edunih.gov

In vitro studies have identified MPAG as a substrate for Organic Anion Transporter 3 (OAT3). nih.gov Experiments using cells expressing human OAT3 showed that MPAG is transported into the cells and that this transport can be inhibited by probenecid, a classic inhibitor of OATs. nih.gov OAT3 is located on the basolateral membrane of renal tubular cells, where it mediates the uptake of substrates from the blood into the cells for subsequent excretion into the urine. The efflux of MPAG into the tubular lumen is then mediated by apical transporters like MRP2. ub.edu

Pharmacogenomic Influences on Preclinical MPA Disposition

Pharmacogenomics studies the influence of genetic variations on drug response. nih.gov For MPA, genetic polymorphisms in enzymes responsible for its metabolism can significantly alter its pharmacokinetics, leading to variability in drug exposure. mdpi.com

Polymorphisms in UDP-Glucuronosyltransferases (UGTs)

Mycophenolic acid is primarily metabolized by UDP-glucuronosyltransferases (UGTs) to form its glucuronide metabolites, MPAG and AcMPAG. frontiersin.orgfrontiersin.org Several UGT isoforms are involved, with UGT1A9 and UGT2B7 being considered the major enzymes in the liver and kidneys. nih.govfrontiersin.org Polymorphisms in the genes encoding these enzymes can affect enzyme activity and, consequently, MPA metabolism. nih.gov

While most pharmacogenomic studies on MPA are conducted in clinical settings, in vitro experiments using human liver microsomes or recombinant UGT enzymes from individuals with different genotypes provide preclinical insights. For instance, studies have explored the functional consequences of variants in UGT1A9 and UGT2B7. The UGT1A9 promoter polymorphism T-275A/C-2152T has been associated with altered MPA glucuronidation. researchgate.net Similarly, the UGT2B7 802C>T (H268Y) polymorphism (UGT2B72) has been linked to changes in MPA exposure in clinical studies, with preclinical functional assays helping to elucidate the underlying mechanisms. researchgate.net These in vitro systems are crucial for characterizing the enzymatic activity associated with specific genetic variants before their clinical significance is confirmed in patient populations. mdpi.com

Key UGT Polymorphisms Studied in Relation to MPA Metabolism

Gene (Enzyme) Polymorphism Potential Preclinical Finding
UGT1A9 T-275A / C-2152T Associated with altered MPA glucuronidation rates in in vitro systems. researchgate.net

Genetic Variations in Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the pharmacological target of mycophenolic acid (MPA). nih.govnih.gov Humans have two isoforms of this enzyme, IMPDH1 and IMPDH2, which are encoded by separate genes. nih.gov Although they share similar substrate kinetics, the two isoforms are not redundant. nih.gov Inhibition of both IMPDH1 and IMPDH2 is considered important for the antiproliferative effects of MPA. nih.gov Genetic variations, or polymorphisms, in the IMPDH1 and IMPDH2 genes can influence enzyme activity and may contribute to the variability in patient response to MPA therapy. nih.govnih.gov

Resequencing studies of the IMPDH1 and IMPDH2 genes in diverse ethnic populations have identified numerous single nucleotide polymorphisms (SNPs). nih.govnih.gov For instance, one study identified 73 SNPs in IMPDH1 (59 of which were novel) and 25 SNPs in IMPDH2 (24 of which were novel). nih.govnih.gov Functional genomic studies have been conducted to determine the impact of these variations on enzyme function. nih.gov

Certain genetic variants have been shown to alter protein expression and/or enzyme activity. For example, a novel variant allozyme of IMPDH1, Leu275, was found to have only 10.2% of the wild-type activity due to accelerated protein degradation. nih.govnih.gov Similarly, the previously reported IMPDH2 Phe263 allozyme showed decreased activity, also primarily due to accelerated degradation and reduced protein quantity. nih.govnih.gov Another study identified an intronic polymorphism in IMPDH2 (rs11706052) that was present in 19% of the study population. researchgate.net The presence of this SNP was associated with a nearly 50% reduction in the antiproliferative effect of MPA on lymphocytes at therapeutically relevant concentrations, suggesting it may contribute to a poorer response to therapy in some individuals. researchgate.net

These findings provide a foundation for future translational studies to correlate genetic variations in IMPDH genes with clinical outcomes in patients treated with MPA. nih.govnih.gov

Table 1: Selected Genetic Variations in IMPDH and Their Functional Impact

Gene Variant rsID Type of Polymorphism Functional Consequence Reference
IMPDH1 Leu275 N/A Non-synonymous SNP Reduced enzyme activity (10.2% of wild-type) due to accelerated protein degradation. nih.govnih.gov
IMPDH2 Phe263 N/A Non-synonymous SNP Decreased enzyme activity due to accelerated protein degradation and reduced protein quantity. nih.govnih.gov
IMPDH2 G > C IVS1(93) N/A Intronic SNP Associated with decreased mRNA quantity. nih.govnih.gov

Single Nucleotide Polymorphisms (SNPs) in Transporter Genes (e.g., ABCC2)

The pharmacokinetics of mycophenolic acid (MPA) can be influenced by genetic variations in genes that encode for drug transporter proteins. nih.gov A key transporter involved in the excretion of MPA metabolites, particularly MPAG, into the bile and urine is the multidrug resistance-associated protein 2 (MRP2), which is encoded by the ABCC2 gene. ub.edunih.gov Single nucleotide polymorphisms (SNPs) in the ABCC2 gene have been implicated in clinically relevant alterations in MPA pharmacokinetics. nih.gov A single nucleotide polymorphism is a variation at a single position in a DNA sequence among individuals. anmm.org.mxknmp.nl

Several common SNPs in the ABCC2 gene have been studied for their potential impact on MPA exposure, including -24C>T (rs717620), 1249G>A (rs2273697), and 3972C>T (rs3740066). nih.gov However, studies investigating the effects of individual SNPs have yielded conflicting results. nih.gov For example, in one study of lung transplant recipients, patients with the CT genotype in ABCC2 rs3740066 showed significantly lower blood concentrations of MPA compared to those with CC or TT genotypes three months post-transplantation. nih.gov In contrast, another study noted that the -24C>T and 3972C>T SNPs did not appear to impact MPA pharmacokinetics during liver dysfunction. nih.gov

Due to these inconsistencies, researchers have suggested that evaluating ABCC2 haplotypes—combinations of SNPs that are inherited together—may be more informative than analyzing individual polymorphisms. nih.gov One study found that, compared to a reduced-function haplotype (CGT), the wild-type haplotype (CGC) was associated with a greater MPA area under the curve (AUC), slower clearance, and a lower MPAG to MPA AUC ratio. nih.gov These differences were most pronounced in patients also receiving tacrolimus. nih.gov Another study found that individuals carrying the ABCC2 -24T variant had a 25% higher acyl MPA glucuronide (AcMPAG) AUC. researchgate.net

These findings suggest that genetic polymorphisms in transporter genes like ABCC2 contribute to the interindividual variability in MPA pharmacokinetics, although the precise effects can be complex and may depend on co-administered medications and the specific combination of genetic variants. nih.govnih.gov

Table 2: Selected ABCC2 SNPs and Their Association with Mycophenolic Acid Pharmacokinetics

SNP rsID Location Allele Change Associated Pharmacokinetic Alteration Reference
-24C>T rs717620 5' UTR C > T Carriers of the T variant had a 25% higher AcMPAG AUC. researchgate.net
1249G>A rs2273697 Exon 10 G > A (Val417Ile) Conflicting reports on MPA exposure. nih.govresearchgate.net

Table of Compounds

Compound Name Abbreviation
Mycophenolate (sodium)
Mycophenolic acid MPA
Mycophenolate mofetil MMF
Inosine monophosphate IMP
7-O-mycophenolic acid glucuronide MPAG
Acyl-glucuronide MPA AcMPAG

Immunomodulatory Mechanisms and Cellular Pharmacology in Preclinical Models

Impact on Lymphocyte Proliferation and Activation (in vitro/animal studies)

MPA exerts a significant inhibitory effect on the proliferation and activation of lymphocytes, which is central to its immunosuppressive action. This is achieved through a targeted disruption of a key metabolic pathway essential for dividing immune cells.

The primary mechanism of action for mycophenolic acid is the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govfrontiersin.org This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway on which activated T and B lymphocytes are highly dependent for proliferation. europa.eujacc.org Unlike other cell types that can utilize salvage pathways for purine (B94841) synthesis, lymphocytes rely heavily on the de novo pathway. europa.eujacc.org This dependency renders them particularly susceptible to the cytostatic effects of MPA. europa.eustanford.edu The inhibition of IMPDH, specifically the type II isoform which is preferentially expressed in activated lymphocytes, leads to a depletion of the guanosine (B1672433) nucleotide pool, thereby arresting DNA synthesis and halting the proliferation of these key immune cells. frontiersin.orgjacc.orgstanford.edu This targeted cytostatic effect is the principal mechanism by which mycophenolate suppresses both cellular (T-cell) and humoral (B-cell) immune responses. nih.govfrontiersin.org

In vitro studies have demonstrated that MPA effectively inhibits the proliferative responses of lymphocytes to stimulation by mitogens. Research on canine peripheral blood mononuclear cells showed that MPA inhibited lymphocyte proliferation when stimulated with mitogens. plos.org Furthermore, studies on human and rat lymphocytes have indicated that MPA leads to a decrease in the expression of the activation marker CD25 on mitogen-stimulated cells. plos.org This indicates that MPA not only blocks proliferation but also interferes with the early stages of lymphocyte activation. The drug has been shown to be most effective when present at the initiation of the cell culture, suggesting it blocks a critical early step in the activation process. jci.org

The efficacy of mycophenolate in preventing allograft rejection is directly related to its ability to inhibit allospecific lymphocyte stimulation. nih.govresearchgate.net By blocking the proliferation of T and B cells, MPA effectively dampens the immune response directed against foreign antigens, such as those present on transplanted organs. nih.gov Preclinical animal models of transplantation and autoimmune diseases have consistently shown that mycophenolate mofetil (the prodrug of MPA) influences T and B cell pathways to produce an immunosuppressive effect. nih.govresearchgate.net In vitro studies have further shown that MPA-treated dendritic cells can generate regulatory CD4+ T cells that are capable of suppressing the allocytotoxicity of CD8+ T cells, highlighting another layer of its immunomodulatory effect in an allogeneic context. nih.gov

Modulation of T and B Lymphocyte Subpopulations

Beyond its anti-proliferative effects, mycophenolate also modulates the composition and survival of lymphocyte subpopulations in lymphoid organs.

Table 1: Effect of Mycophenolate Mofetil (MMF) on Lymphocyte Counts in Murine Lymphoid Tissues

Lymphocyte SubpopulationEffect in Lymph NodesEffect in SpleenReference
CD4+ T cellsDepletionDepletion nih.govnih.gov
CD8+ T cellsDepletionDepletion nih.govnih.gov
B cells (CD19+)DepletionDepletion nih.gov

Mycophenolic acid has been shown to induce apoptosis, or programmed cell death, in lymphocyte populations. In vitro studies demonstrated that MPA has a proapoptotic action on effector CD4+ T cells, CD8+ T cells, and B cells. nih.govnih.gov Specifically, exposure of lymphocyte cultures to MPA resulted in a significant increase in the percentage of early apoptotic cells within the CD4+, CD8+, and CD19+ (B cell) subsets. nih.gov The induction of apoptosis is another key mechanism, alongside the inhibition of proliferation, through which mycophenolate reduces the number of reactive lymphocytes and suppresses the immune response. nih.gov Research in other cell types has shown that these effects can be mediated by regulating the expression of apoptosis-related genes, such as increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing anti-apoptotic proteins like Bcl-2. nih.gov

Table 2: Pro-apoptotic Effect of Mycophenolic Acid (MPA) on Lymphocyte Subsets in vitro

Lymphocyte SubpopulationObserved EffectReference
CD4+ T cellsSignificant increase in early apoptotic cells nih.gov
CD8+ T cellsSignificant increase in early apoptotic cells nih.gov
CD19+ B cellsSignificant increase in early apoptotic cells nih.gov

Regulation of Immunoglobulin and Cytokine Production in Animal Models

Mycophenolate (sodium), through its active metabolite MPA, exerts significant control over both humoral and cell-mediated immunity by regulating the production of immunoglobulins and cytokines.

Suppression of Antibody Formation by B-lymphocytes

Mycophenolic acid has been shown to potently inhibit the proliferation of B-lymphocytes and their subsequent differentiation into antibody-secreting plasma cells. nih.govnih.gov This action is critical in controlling humoral immune responses. In preclinical models of lupus, such as in MRL-lpr/lpr and NZB×W mice, administration of MPA leads to a reduction in autoantibody levels and improved disease outcomes. nih.gov The mechanism underlying this suppression involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, which are essential for lymphocyte proliferation. nih.gov By depriving proliferating B-cells of this vital component, MPA effectively curtails their expansion and the subsequent production of immunoglobulins.

Preclinical Model Compound Key Findings on B-lymphocyte Function Reference
Mouse models of lupus (MRL-lpr/lpr and NZB×W)Mycophenolic Acid (MPA)Reduced autoantibody levels and decreased numbers of splenic B-cells. nih.gov
In vitro human B-cellsMycophenolic Acid (MPA)Abrogated proliferation of purified B-cells completely with a moderate impact on survival. nih.gov

Inhibition of Pro-inflammatory Cytokine Secretion

Mycophenolate mofetil has demonstrated a significant capacity to suppress the production of a wide array of pro-inflammatory cytokines in various animal models. In a murine model of pleurisy, oral administration of MMF markedly suppressed the protein levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), vascular endothelial growth factor-alpha (VEGF-α), and interleukin-17A (IL-17A). nih.gov This inhibition was attributed to the downregulation of the mRNA expression for these cytokines. nih.gov

Similarly, in a mouse model of colitis, splenic T-cells from mice pre-treated with MPA showed reduced expression of TNF-α, interferon-gamma (IFN-γ), and interleukin-4 (IL-4) upon restimulation. nih.gov Furthermore, MMF treatment in a mouse model of atherosclerosis led to significantly lower plasma concentrations of TNF-α and IL-6, as well as a significant reduction in IL-17A. jacc.org Mycophenolic acid has also been found to inhibit the production of IL-17 by T-cells, which in turn suppresses neutrophil production. nih.gov

Preclinical Model Compound Inhibited Pro-inflammatory Cytokines Key Findings Reference
Murine model of pleurisyMycophenolate Mofetil (MMF)TNF-α, IL-1β, VEGF-α, IL-17ASuppressed protein levels and downregulated mRNA expression. nih.gov
Murine model of colitisMycophenolic Acid (MPA)TNF-α, IFN-γ, IL-4Reduced expression in restimulated splenic T-cells. nih.gov
Mouse model of atherosclerosisMycophenolate Mofetil (MMF)TNF-α, IL-6, IL-17ASignificantly lower plasma concentrations. jacc.org
C57Bl/6 miceMycophenolate Mofetil (MMF)IL-17Decreased percentage of IL-17-producing T-cells in spleen and thymus. nih.gov

Effects on Cellular Adhesion and Migration

The immunomodulatory effects of mycophenolate (sodium) extend to the critical processes of cellular adhesion and migration, which are fundamental for the recruitment of immune cells to sites of inflammation.

Impairment of Lymphocyte and Monocyte Adhesion to Endothelial Cells

Mycophenolic acid has been shown to reduce the adhesion of both CD4+ and CD8+ T-cells to endothelial cells. nih.gov This is achieved by impairing the upregulation of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and P-selectin on endothelial cells. nih.gov

Inhibition of Chemotaxis

Preclinical studies have indicated that mycophenolate (sodium) can inhibit chemotaxis, the directed movement of cells in response to chemical stimuli. This effect further contributes to its anti-inflammatory properties by limiting the influx of immune cells into inflamed tissues.

Induction and Function of Regulatory T Cells (Tregs) in Preclinical Contexts

Regulatory T cells (Tregs) play a crucial role in maintaining immune homeostasis and preventing excessive immune responses. The impact of mycophenolate (sodium) on Treg populations and their function has been a subject of investigation in preclinical models.

Generation of Foxp3-Expressing CD4+ and CD8+ Regulatory T cells

Preclinical research has demonstrated that mycophenolate can foster the development of both CD4+ and CD8+ regulatory T cells that express the transcription factor Foxp3, a key marker of the Treg lineage. These cells are crucial for maintaining immune tolerance and preventing excessive immune responses.

In a murine model, in vivo administration of mycophenolate mofetil (MMF) was shown to significantly increase the percentage of Foxp3+CD25+CD4+ T cells in both the head and neck lymph nodes (HNLNs) and mesenteric lymph nodes (MLNs) nih.gov. Similarly, the proportion of Foxp3+CD25+CD8+ T cells was also elevated in these lymphoid tissues following MMF treatment nih.gov.

Table 1: Effect of in vivo Mycophenolate Mofetil (MMF) Treatment on the Percentage of Foxp3+CD25+ Regulatory T cells in Murine Lymphoid Tissues

Lymphoid TissueT cell SubsetControl (%)MMF-Treated (%)
Head and Neck Lymph Nodes (HNLNs)CD4+Foxp3+CD25+10.1 ± 1.214.2 ± 1.5
Mesenteric Lymph Nodes (MLNs)CD4+Foxp3+CD25+9.8 ± 1.113.5 ± 1.8
Spleen (SPL)CD4+Foxp3+CD25+8.9 ± 1.09.5 ± 1.3
Head and Neck Lymph Nodes (HNLNs)CD8+Foxp3+CD25+1.2 ± 0.32.1 ± 0.4
Mesenteric Lymph Nodes (MLNs)CD8+Foxp3+CD25+1.1 ± 0.21.9 ± 0.5
Spleen (SPL)CD8+Foxp3+CD25+0.9 ± 0.21.1 ± 0.3
Data adapted from a murine study. Values are presented as mean ± standard deviation. *p < 0.05 compared to control. nih.govresearchgate.net

In vitro studies using murine splenocytes have corroborated these findings. The exposure of these cells to mycophenolic acid (MPA) under activation conditions led to a significant increase in the percentage of both Foxp3+CD25+CD4+ and Foxp3+CD25+CD8+ T cells nih.gov. Notably, the mean percentage of Foxp3+CD25+CD4+ T cells was over two times greater, and that of Foxp3+CD25+CD8+ T cells was over four times greater than in control cultures nih.gov. Furthermore, the absolute count of Foxp3+CD25+CD8+ regulatory T cells was found to be increased by approximately 3.5-fold compared to control values nih.gov. These findings suggest that mycophenolate not only favors the relative proportion of regulatory T cells but can also contribute to their expansion.

Table 2: Effect of in vitro Mycophenolic Acid (MPA) Exposure on the Percentage of Foxp3+CD25+ Regulatory T cells in Murine Splenocyte Cultures

T cell SubsetControl (%)MPA-Treated (%)
CD4+Foxp3+CD25+4.2 ± 0.69.1 ± 1.1
CD8+Foxp3+CD25+0.8 ± 0.23.4 ± 0.5
Data from in vitro murine splenocyte cultures under activation conditions. Values are presented as mean ± standard deviation. *p < 0.05 compared to control. nih.gov

Influence on CD25 Expression in T cells

The CD25 molecule, which is the alpha chain of the IL-2 receptor, is a critical marker of T cell activation and is constitutively expressed at high levels on regulatory T cells. Mycophenolate has been shown to have a dual effect on CD25 expression, which is dependent on the T cell subset.

Conversely, as detailed in the previous section, mycophenolate treatment is associated with an increased proportion of Foxp3+ T cells that are also CD25+. This indicates that while it suppresses the activation of effector T cells, it concurrently promotes a shift in the T cell balance towards a regulatory phenotype, where CD25 expression is a hallmark of the suppressive Treg population nih.gov.

Preclinical Efficacy Studies in Animal Models of Disease

Allograft Rejection Prevention Models

Mycophenolate sodium and its prodrug, mycophenolate mofetil (MMF), have demonstrated significant efficacy in preventing the rejection of transplanted organs in a variety of animal models.

Kidney Allotransplantation Models (e.g., Rat Models)

In rat models of kidney allotransplantation, mycophenolate sodium has been shown to be effective in preventing graft rejection. Studies comparing mycophenolate sodium (MPS) with mycophenolate mofetil (MMF) have been conducted to assess their therapeutic windows and potential synergies with other immunosuppressants like cyclosporine A (CsA).

One study utilized the Brown Norway-to-Lewis (BN-to-Lewis) rat strain combination for kidney allotransplantation. The key findings from this research are summarized in the table below.

Treatment GroupGraft Survival Outcome
Mycophenolate Sodium (MPS)Minimal efficacious dose identified.
Mycophenolate Mofetil (MMF)No therapeutic window established in this model.
Combination Therapy (MPS + CsA)Fewer side effects noted in efficacious combinations.

Heart Allotransplantation Models (e.g., Rat and Monkey Models)

The efficacy of mycophenolate in preventing heart allograft rejection has been demonstrated in rat models. In the Dark Agouti-to-Lewis (DA-to-Lewis) rat model of heart transplantation, mycophenolate sodium was evaluated for its immunosuppressive effects.

Key findings from these studies include:

Monotherapy: Mycophenolate sodium, when used as a single agent, was effective in preventing heart allograft rejection.

Combination Therapy: When combined with cyclosporine A, mycophenolate sodium allowed for a better balance between optimal immunosuppression and the avoidance of adverse side effects.

The following table presents a summary of the findings in the rat heart allotransplantation model.

Treatment GroupGraft Survival Outcome
Mycophenolate Sodium (MPS)Minimal efficacious dose identified.
Mycophenolate Mofetil (MMF)No therapeutic window established in this model.
Combination Therapy (MPS + CsA)Fewer side effects observed in effective combinations.

Pancreatic Islet Allograft Models (e.g., Mouse and Rat Models)

The potential of mycophenolate to prevent the rejection of pancreatic islets has been investigated in both rat and mouse models of diabetes. In a study involving diabetic rats, unpurified islets were transplanted into the splenic parenchyma of the recipient animals. The recipients were then treated with either mycophenolate mofetil (MMF) or cyclosporine (CsA) and compared to a control group that received no immunosuppression.

The results of this study are detailed in the table below. researchgate.netwjgnet.com

Treatment GroupMedian Allograft Survival
Control (No Immunosuppression)0 days
Cyclosporine (CsA)10 days
Mycophenolate Mofetil (MMF)12 days

In another study using a rat pancreas transplant model, MMF as a monotherapy was not found to be effective, with most grafts being rejected during the administration period. nih.gov However, when combined with antilymphocyte serum (ALS), a significant prolongation of pancreas allograft survival was observed. nih.gov The combination of MMF and cyclosporine did not result in an extension of pancreas survival beyond that achieved with MMF alone. nih.gov

Treatment GroupMean Survival Time (days)
Mycophenolate Mofetil (MMF) alone11.7 ± 1.6
Antilymphocyte Serum (ALS) alone18.0 ± 7.6
MMF + Cyclosporine13.8 ± 2.7
MMF + ALS52.3 ± 24.8

Furthermore, this study investigated the efficacy of MMF in the context of different major histocompatibility (MHC) disparities. MMF therapy was found to double pancreas allograft survival when there was a class I MHC disparity, but it did not prolong graft survival in the case of a class II locus disparity. nih.gov

Liver Allograft Models (e.g., Dog Models)

Preclinical studies specifically evaluating the efficacy of mycophenolate sodium or mycophenolate mofetil for the prevention of liver allograft rejection in canine models are not extensively detailed in the currently available literature. While mycophenolate mofetil is used in veterinary medicine to treat various immune-mediated diseases in dogs, and its pharmacokinetics have been studied, specific efficacy data from controlled liver transplant rejection models in this species are limited. mspca.orgvcahospitals.comnih.gov Clinical experience in human liver transplant recipients suggests its potential, but direct preclinical evidence from canine liver allograft models is not well-documented in the reviewed sources. nih.govresearchgate.net

Aortic and Hamster Heart Xenograft Models

The effectiveness of mycophenolate in preventing xenograft rejection has been assessed in models such as aortic and hamster heart transplantation into rats. In a hamster-to-rat heart xenotransplantation model, the combination of mycophenolate sodium (MPS) with cyclosporine A (CsA) resulted in long-term survival of the xenografts.

In studies using mycophenolate mofetil (MMF) in combination with other immunosuppressive agents like cyclosporine (CsA) and brequinar (B1684385) sodium (BQR) in a hamster-to-rat cardiac xenograft model, significant prolongation of graft survival was observed. In untreated control animals, rejection occurred within four days, accompanied by a rise in cytotoxic antibody titers and severe humoral destruction of the transplanted hearts.

The following table summarizes the effects of different treatment combinations on xenograft survival.

Treatment GroupGraft Survival OutcomeImpact on Antibody Response
Untreated ControlRejection within 4 daysElevation of cytotoxic antibody titers
CsA aloneDid not modify rejection patternNot specified
High-dose MMF + BQRSlight prolongation of survivalSuppressed elevation of cytotoxic antibody titers
CsA + BQRDramatically increased graft survivalNot specified
CsA + MMF + BQRSignificantly prolonged xenograft survivalCytotoxic antibody formation delayed for 1 month

Histological examination of the rejected grafts in the combination therapy groups showed evidence of cellular rejection with little sign of humoral rejection. In aortic transplantation models in rats, both mycophenolate sodium and mycophenolate mofetil were found to inhibit intima thickening in a dose-dependent manner.

Suppression of Antibody Production in Murine Models

Mycophenolate mofetil has been shown to effectively suppress antibody production in murine models, which is consistent with its mechanism of action on B lymphocytes. In a mouse model of systemic lupus erythematosus (SLE), (NZB x NZW)F1 female mice, treatment with MMF demonstrated a dose-dependent effect on the production of autoantibodies.

MMF DoseEffect on Autoantibody Production
High DoseDirect inhibition of autoantibody production
Low DoseSelective reduction of IgG2a antibody levels

Combination Immunosuppressive Regimens in Animal Studies

Synergy with Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus)

Preclinical studies in animal models have investigated the synergistic potential of mycophenolate sodium when combined with calcinein inhibitors, such as cyclosporine A. In rat transplantation models, the combination of mycophenolate sodium and cyclosporine A did not demonstrate a synergistic effect in terms of efficacy. nih.gov However, the combination was associated with a more favorable side effect profile compared to when either agent was used alone at higher doses. nih.gov

Specifically, in a study involving rat allotransplantation (kidney, heart, and aorta) and hamster-to-rat heart xenotransplantation, the minimal efficacious dose for cyclosporine A was 5.0 mg/kg/d. nih.gov For mycophenolate sodium, the minimal efficacious doses were 10 mg/kg/d in Brown Norway-to-Lewis kidney transplantation, 20 mg/kg/d in Dark Agouti-to-Lewis heart transplantation, and 10 mg/kg/d in hamster-to-athymic rat heart transplantation. nih.gov While there was no evidence of enhanced efficacy from the combination, the ability to use these agents together at effective doses with fewer adverse effects was a notable outcome. nih.gov For instance, the combination of 20 mg/kg/d of mycophenolate sodium with 10 mg/kg/d of cyclosporine A resulted in long-term survival of hamster-to-rat xenografts. nih.gov

Efficacy of Mycophenolate Sodium (MPS) and Cyclosporine A (CsA) in Rat Transplantation Models

Animal ModelDrugMinimal Efficacious Dose (mg/kg/d)Observed Synergy with CsA (Efficacy)
BN-to-Lewis Kidney AllotransplantationMPS10No
DA-to-Lewis Heart AllotransplantationMPS20No
Hamster-to-Athymic Rat Heart XenotransplantationMPS10No
Kidney and Heart AllotransplantationCsA5.0-

Effects on Immunosuppressive Windows

The therapeutic window of an immunosuppressive agent refers to the range between the minimal effective dose and the dose at which significant adverse effects occur. In preclinical animal models, mycophenolate sodium, when administered as a monotherapy, demonstrated a narrow therapeutic window. nih.gov The first signs of adverse effects were evident at the minimal efficacious doses in several transplant models. nih.gov

The combination of mycophenolate sodium with a calcineurin inhibitor like cyclosporine A allows for a "fine-tuning" between achieving optimal immunosuppression and minimizing adverse side effects. nih.gov Although a synergistic effect on efficacy was not observed, the combination therapy resulted in fewer side effects for an efficacious regimen. nih.gov This suggests that the combination of these agents can effectively widen the practical immunosuppressive window, not by increasing the maximal efficacy, but by reducing the toxicity at effective doses. This allows for the maintenance of immunosuppression with improved tolerability. nih.gov

Therapeutic Window of Mycophenolate Sodium (MPS) in Rat Transplantation Models

Animal ModelMinimal Efficacious Dose of MPS (mg/kg/d)Therapeutic Window as MonotherapyEffect of Combination with Cyclosporine A
BN-to-Lewis Kidney Allotransplantation10NarrowFewer side effects at efficacious doses
DA-to-Lewis Heart Allotransplantation20NarrowFewer side effects at efficacious doses
DA-to-Lewis Kidney AllotransplantationNot EstablishedNot Established-

Investigational Applications and Novel Biological Activities in Preclinical Research

Antiproliferative and Antitumor Effects

The primary mechanism of mycophenolic acid, the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leads to the depletion of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. This mechanism underpins its potent antiproliferative effects, which have been investigated in various cancer models.

In vitro studies have demonstrated that MPA can inhibit the growth of several cancer cell lines. Exposure of pancreatic cancer cell lines to MPA resulted in significant growth inhibition. nih.gov The antiproliferative effect has also been observed in other cancer types, though sensitivity varies. For instance, A549 non-small cell lung cancer cells showed intermediate sensitivity to MPA. medchemexpress.commedchemexpress.com In contrast, U87 glioblastoma cells were found to be resistant to the direct antiproliferative effects of MPA at concentrations up to 1 μM in vitro. medchemexpress.commedchemexpress.com However, some preclinical studies suggest that MPA's prodrug, mycophenolate mofetil (MMF), may enhance the efficacy of standard chemotherapeutics like temozolomide (B1682018) in glioblastoma models. mdpi.comcancer.gov

Research into osteosarcoma cell lines has provided more specific data on the growth-inhibitory concentrations of MPA, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) falling within a therapeutically relevant range. nih.gov

Below is an interactive table summarizing the in vitro antiproliferative activity of Mycophenolic Acid (MPA) against various human cancer cell lines.

The in vitro antiproliferative effects of mycophenolate have been translated into in vivo animal models. In preclinical studies using human pancreatic cancer xenografts, MPA demonstrated a moderate inhibition of tumor growth. nih.gov Similarly, the oral administration of MMF has been shown to significantly suppress tumor growth in nude mice harboring osteosarcoma cell xenografts. One study reported a 57.4 ± 11.1% inhibition of tumor growth. nih.gov In models of glioblastoma, combining MMF with the standard-of-care chemotherapy temozolomide was found to significantly improve treatment efficacy and extend survival in patient-derived xenograft mouse models. mdpi.com

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical research has identified anti-angiogenic properties of MPA as a potential mechanism for its antitumor effects.

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. Studies have shown that MPA can reduce the expression of VEGF in pancreatic cancer cell lines. nih.gov This effect was also observed in vivo, where MPA treatment led to reduced VEGF expression in human pancreatic cancer xenografts. nih.gov Other research has confirmed that MMF can strongly inhibit the secretion of VEGF from various cancer cell lines. oncotarget.com

Beyond inhibiting pro-angiogenic factors, MPA appears to directly target the cells that form blood vessels. In vitro studies have shown that MPA exhibits a preferential antiproliferative activity against endothelial cells. medchemexpress.com These cells were found to be highly sensitive to MPA, with an IC₅₀ for antimitotic effects of less than 500 nM. medchemexpress.com Further research demonstrated that MPA inhibits the growth of human endothelial cells and vascular smooth muscle cells at concentrations between 0.1 and 1 μM. sci-hub.se Additionally, in a three-dimensional collagen gel culture system, MPA was shown to decrease the process of angiogenesis. jsjmsw.com

Antiviral Activities (in vitro/preclinical models)

The inhibitory effect of MPA on nucleotide synthesis is also crucial for the replication of many viruses, which rely on the host cell's machinery. This has led to investigations of its broad-spectrum antiviral activity in preclinical models. In vitro studies have demonstrated that MMF and MPA have an inhibitory effect against a range of coronaviruses, including Human Coronavirus 229E (HCoV-229E), Human Coronavirus OC43 (HCoV-OC43), and SARS-CoV-2. scienceopen.com The antiviral effect is not cell-specific, with IC₅₀ values consistently below 0.6 μM across different cell lines. scienceopen.com

The table below summarizes the in vitro antiviral activity of Mycophenolic Acid (MPA) and its prodrug Mycophenolate Mofetil (MMF) against various coronaviruses.

Mechanisms of Antiviral Action

The primary antiviral mechanism of mycophenolate is directly linked to its function as an immunosuppressant. Mycophenolic acid is a potent, reversible, and uncompetitive inhibitor of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). dtic.mil This enzyme is critical for the de novo synthesis pathway of purine (B94841) nucleotides, specifically catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor to guanosine nucleotides. dtic.mil

By inhibiting IMPDH, mycophenolic acid effectively depletes the intracellular pools of guanosine monophosphate (GMP) and, consequently, guanosine triphosphate (GTP). nih.govdtic.mil Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. The depletion of GTP creates an inhospitable environment for viral replication, effectively stalling the synthesis of viral RNA and subsequent protein production. dtic.mil

The centrality of this mechanism has been demonstrated experimentally. In studies with influenza virus, the antiviral activity of MPA was completely reversed by the supplementation of exogenous guanosine, confirming that the effect is dependent on the depletion of this specific nucleotide. nih.govnih.gov Similarly, the inhibition of rotavirus was also attributed to the depletion of the cellular guanosine nucleotide pool via IMPDH inhibition. plos.orgnih.gov This mechanism provides a broad-spectrum antiviral action, as it targets a fundamental host-cell process required by a wide range of viruses for their proliferation. dtic.mil An additional mechanism was proposed for a derivative against influenza, which may involve the activation of the cellular Akt-mTOR-S6K pathway, potentially leading to enhanced production of type I interferon. nih.gov

Other Investigational Cellular and Organ System Effects

Beyond its immunosuppressive and antiviral properties, the effects of mycophenolate sodium on other physiological systems have been a subject of preclinical investigation. One such area is its impact on the mucociliary clearance apparatus of the respiratory tract, a critical innate defense mechanism.

A study utilizing a rodent model with bronchial section and anastomosis was conducted to specifically evaluate the effects of mycophenolate sodium on various components of mucociliary clearance. In this model, rats were administered either mycophenolate sodium or a saline solution for up to 30 days post-surgery. The researchers then measured key parameters of mucociliary function. The findings suggest that mycophenolate therapy may contribute to dysfunction in this essential airway defense system.

The detailed investigation in the rodent model revealed specific effects on the components of mucociliary transport. The analysis of mucus transportability, which assesses the intrinsic properties of the mucus itself, showed that mycophenolate sodium did not alter any transportability-related properties over the 30-day treatment period. nih.gov

ParameterEffect of Mycophenolate SodiumTime PointSignificanceReference
Mucus TransportabilityNo alterationUp to 30 daysp > 0.05 nih.gov
Ciliary Beat FrequencySignificant decreaseDay 30p = 0.003 nih.gov
Mucociliary Transport VelocitySignificant reductionOverall treatment periodp = 0.0001 nih.gov

Mechanisms of Resistance and Modulators of Mycophenolate Sodium Activity

Cellular Adaptations and Alternative Metabolic Pathways

Resistance to MPA can emerge through several cellular mechanisms that either reduce the drug's effective concentration or bypass its metabolic blockade.

One primary adaptation is the cellular response to IMPDH inhibition. Long-term exposure to MPA can lead to an upregulation of IMPDH, the target enzyme. Studies have shown a significant increase in IMPDH activity in patients on long-term therapy, potentially diminishing the drug's immunosuppressive properties over time. clinpgx.org The expression of the two isoforms of IMPDH can also be modulated by MPA concentrations, suggesting a complex feedback loop. nih.govoup.com

Another mechanism of resistance involves the metabolic inactivation of MPA within target cells. Certain human cancer cell lines, particularly from colorectal carcinoma, have demonstrated the ability to rapidly convert MPA into its inactive 7-O-glucuronide metabolite (MPAG). nih.gov This intracellular glucuronidation prevents MPA from inhibiting IMPDH, effectively conferring resistance. This process mirrors the primary systemic metabolism of MPA but occurs at the cellular level as a defense mechanism. nih.gov

Furthermore, cells can evade the effects of MPA by utilizing alternative metabolic routes. While lymphocytes are particularly dependent on the de novo pathway for purine (B94841) synthesis, many other cell types can use a "salvage pathway" to recycle pre-existing purines. drugbank.com In the context of resistance, an increased reliance on this salvage pathway could theoretically render the IMPDH blockade less effective. The critical role of the de novo pathway is underscored by preclinical findings that the antiproliferative effects of MPA can be reversed by the addition of exogenous guanosine (B1672433), which replenishes the depleted nucleotide pool. semanticscholar.orgnih.gov

Drug-Drug Interactions (mechanistic, preclinical)

The activity of MPA is significantly influenced by co-administered drugs, particularly other immunosuppressants and agents that interfere with its metabolic and transport pathways. These interactions are often mechanistic and have been explored in preclinical and clinical settings.

DrugTransporter AffectedMechanism of InteractionPreclinical Finding
Cyclosporine OATP1B1, OATP1B3Inhibition of hepatic uptake of MPAG from blood. frontiersin.orgReduces biliary excretion of MPAG, interrupting enterohepatic recirculation and decreasing MPA exposure. nih.govnih.gov
Tacrolimus Not a significant inhibitor of OATP1B1/1B3Does not significantly interfere with MPAG transport into hepatocytes. nih.govCo-administration results in higher MPA trough levels and AUC compared to cyclosporine. nih.govscispace.com

Enterohepatic recirculation is a critical component of MPA pharmacokinetics, contributing significantly to total drug exposure. frontiersin.org In this process, MPAG is excreted into the bile, where gut bacteria de-glucuronidate it back to active MPA, which is then reabsorbed. nih.gov Several drugs can interfere with this cycle.

Cyclosporine : As mentioned, it inhibits the transport of MPAG into the bile via multidrug resistance-associated protein 2 (MRP2), which is a key step for enterohepatic recirculation. nih.govnih.govnih.gov

Cholestyramine : This bile acid sequestrant directly binds MPAG in the intestine, forming an insoluble complex that is excreted in the feces. drugs.comdrugbank.com This prevents the de-glucuronidation and reabsorption of MPA, and has been shown in healthy volunteers to reduce the systemic exposure (AUC) of MPA by 40%. drugs.com

Probenecid : This agent is known to inhibit renal tubular secretion of weak organic acids. It can decrease the metabolism of MPA, likely by competing for the renal excretion of MPAG, leading to higher plasma concentrations. drugbank.com

Interacting DrugMechanism of ActionEffect on MPA/MPAG
Cyclosporine Inhibits biliary excretion of MPAG (via MRP2 transporter). nih.govnih.govInterrupts enterohepatic recirculation, decreasing MPA exposure. nih.gov
Cholestyramine Binds MPAG in the intestine, preventing reabsorption. drugs.comdrugbank.comReduces MPA AUC by approximately 40%. drugs.com
Oral Antibiotics Reduce gut bacteria responsible for de-glucuronidating MPAG. nih.govDecrease reabsorption of MPA, lowering overall drug exposure. nih.gov
Probenecid Competitively inhibits renal tubular secretion of MPAG. drugbank.comIncreases plasma concentrations of MPA/MPAG. drugbank.com

Modulation of Mycophenolic Acid Activity by Endogenous Factors

Patient-specific physiological and pathological conditions can profoundly alter the pharmacokinetics and pharmacodynamics of MPA.

MPA is a highly protein-bound drug, with approximately 97% reversibly bound to serum albumin. clinpgx.orgnih.govnih.gov The unbound, or free, fraction of MPA is the pharmacologically active component responsible for exerting the immunosuppressive effect. nih.govsemanticscholar.orgnih.gov Therefore, any factor that alters this binding equilibrium can significantly impact drug activity.

Low plasma albumin concentrations (hypoalbuminemia), a condition common in transplant recipients and patients with liver disease, can lead to a higher free fraction of MPA. nih.govnih.goveur.nl This results in a greater proportion of active drug, even if the total MPA concentration remains unchanged. nih.gov Furthermore, the inactive metabolite MPAG, which is itself 82% protein-bound, can accumulate to high concentrations, particularly in patients with renal impairment. nih.govnih.gov This accumulated MPAG can competitively displace MPA from its albumin binding sites, further increasing the free MPA concentration. nih.govnih.govnih.gov These findings underscore the principle that the pharmacological activity of MPA is a function of the unbound drug concentration. oup.comnih.gov

Both kidney and liver dysfunction significantly affect the disposition of MPA.

Uremia (Renal Impairment): Severe renal impairment leads to the accumulation of the renally excreted metabolite, MPAG. nih.govnih.govfrontiersin.org As described above, the uremic state itself and the high circulating levels of MPAG both contribute to decreased protein binding of MPA. nih.govscispace.com This results in a markedly elevated free fraction of MPA, which can be more than double that seen in patients with normal renal function. nih.govnih.gov Consequently, patients with severe renal insufficiency may have substantially increased levels of active, unbound MPA that are not reflected in total MPA measurements, potentially increasing the risk of toxicity. nih.gov

Hepatic Impairment: The liver is the primary site of MPA glucuronidation. drugbank.com However, studies in patients with compensated alcoholic cirrhosis did not find a major impact on the plasma pharmacokinetics or protein binding of MPA. nih.gov The data did suggest that in cases of severe hepatic impairment, there might be a compensatory increase in renal glucuronidation. nih.gov In liver transplant recipients, impaired liver function, as indicated by high serum bilirubin, has been correlated with higher MPA exposure, suggesting impaired conjugation. scispace.com Additionally, as liver function and protein synthesis improve post-transplant, rising serum albumin levels can lead to changes in MPA concentrations. scispace.com Any state of liver disease that alters albumin concentration can affect the free fraction of MPA. nih.gov

ConditionMechanismEffect on MPA Pharmacokinetics
Uremia Decreased renal excretion of MPAG; uremic toxins alter protein binding. nih.govscispace.comAccumulation of MPAG, which displaces MPA from albumin, leading to a significantly increased free MPA fraction. nih.govnih.gov
Hepatic Impairment Potentially impaired hepatic glucuronidation of MPA. nih.govscispace.comMay lead to higher MPA exposure. scispace.com Hypoalbuminemia associated with liver disease increases the free MPA fraction. nih.gov

Mycophenolic Acid Analogues and Derivatives: Research and Development

Synthetic Approaches and Structural Modifications of Mycophenolic Acid

The generation of mycophenolic acid analogues has been pursued through two primary strategies: semi-synthetic modification of the natural product and total chemical synthesis. pg.edu.pl Semi-synthetic approaches utilize the readily available MPA, produced via fermentation of Penicillium brevicompactum, as a starting material for chemical modifications. pg.edu.pl This method is often more straightforward for generating a variety of derivatives.

Total synthesis, on the other hand, involves the construction of the MPA molecule from simpler, commercially available starting materials. pg.edu.plresearchgate.netresearchgate.net While often more complex, total synthesis offers the advantage of enabling more profound structural modifications that are not easily achievable through semi-synthesis. pg.edu.pl One of the pioneering total syntheses of MPA was reported by Birch and Wright, which involved a key Alder-Rickert reaction. pg.edu.pl

Researchers have explored a multitude of structural modifications to the MPA molecule to investigate structure-activity relationships (SAR) and develop improved analogues. nih.govpg.edu.pl These modifications have targeted several key areas of the molecule:

The Carboxylic Acid Side Chain: This group is crucial for the interaction of MPA with the active site of IMPDH. researchgate.net Modifications have included esterification to create prodrugs like mycophenolate mofetil (MMF), which enhances bioavailability. mostwiedzy.pl Amide derivatives have also been synthesized, with some showing promising biological activity. researchgate.net

The Phenolic Hydroxyl Group: Alterations at this position, such as etherification or esterification, have been investigated to modulate the compound's properties. acs.org

The Aromatic Ring: Substitutions on the phthalide (B148349) ring have been explored to understand their impact on activity. researchgate.net

The Hexenyl Side Chain: Modifications to this chain, including changes to its length and the introduction of different functional groups, have been a focus of synthetic efforts. pg.edu.pl

These synthetic strategies have led to the creation of a diverse library of MPA analogues, allowing for a thorough investigation of the structural requirements for potent IMPDH inhibition and antiproliferative activity. nih.govpg.edu.pl

Preclinical Evaluation of Novel Analogues

The preclinical assessment of newly synthesized mycophenolic acid analogues is a critical step in identifying candidates with improved therapeutic potential. This evaluation typically involves a tiered approach, beginning with in vitro assays to determine their primary mechanism of action and cellular effects, followed by in vivo studies in animal models to assess efficacy and safety.

Comparison of IMPDH Inhibitory Potency

A primary screening tool for novel MPA analogues is the measurement of their ability to inhibit the activity of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the molecular target of MPA. scbt.com This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Studies have shown that even minor modifications to the MPA structure can significantly impact its IMPDH inhibitory potency. For instance, esterification of the carboxylic acid tail generally leads to a dramatic decrease in direct IMPDH inhibition, as seen with mycophenolate mofetil (MMF), which acts as a prodrug and is converted to the active MPA in vivo. nih.gov Conversely, certain modifications to the main skeleton, such as hydroxylation or methoxylation, have been shown to have a minimal effect on IMPDH inhibition. nih.gov

IMPDH2 Inhibitory Potency of Selected Mycophenolic Acid Analogues
CompoundModificationIMPDH2 IC50 (µM)Reference
Mycophenolic Acid (MPA)Parent Compound0.59 - 0.95 nih.gov
8-O-methyl mycophenolic acidMethylation of phenolic hydroxyl0.84 nih.gov
3-hydroxy mycophenolic acidHydroxylation of the aromatic ring0.95 nih.gov
N-mycophenoyl-l-valineAmide formation at the carboxylic acid3.27 nih.gov
Mycophenolic acid glucuronide (MPAG)Glucuronidation of the phenolic hydroxylSignificantly higher than MPA nih.gov

Assessment of Antiproliferative Activity against Various Cell Types

The inhibition of IMPDH by MPA and its analogues leads to the depletion of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. scbt.com This, in turn, inhibits the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells. embopress.org Therefore, a crucial aspect of preclinical evaluation is to assess the antiproliferative activity of novel analogues against a panel of relevant cell lines.

The antiproliferative activity is also typically quantified using IC50 values, representing the concentration of the compound that inhibits cell growth by 50%. These assays are often conducted on various cancer cell lines to explore the potential of these analogues as anticancer agents. For example, silicon-containing derivatives of MPA have been synthesized and evaluated for their cytotoxic activity against osteosarcoma cell lines. acs.orgnih.gov

Antiproliferative Activity of a Silicon-Containing MPA Analogue (Compound 2d)
Cell LineCell TypeIC50 (µM)Reference
MNNG/HOSOsteosarcoma0.64 nih.gov
U2OSOsteosarcoma~1.0 nih.gov
143BOsteosarcoma~2.0 nih.gov
SaOS-2Osteosarcoma2.27 nih.gov
hFOB 1.19Normal human fetal osteoblastic cellsLow cytotoxicity nih.gov

Enhanced Efficacy and Reduced Toxicity Profiles in Animal Models

Promising candidates identified through in vitro screening are further evaluated in animal models to assess their in vivo efficacy and toxicity. biocytogen.comnih.gov These studies are essential for determining the therapeutic potential and safety profile of a novel analogue before it can be considered for clinical trials.

Efficacy studies often involve animal models of diseases such as organ transplantation or cancer. youtube.com For instance, the ability of a new analogue to prevent graft rejection in a rat transplantation model would be a key measure of its immunosuppressive efficacy. fda.gov In oncology, the anti-tumor activity of an analogue would be assessed in rodent models with implanted human tumors (xenografts). youtube.com

Toxicity studies in animals are designed to identify potential adverse effects and to determine a safe dosage range. nih.govfda.gov These studies typically involve administering the compound to animals at various doses and monitoring them for any signs of toxicity, including changes in body weight, food consumption, and organ function. nih.gov For example, in a 13-week oral toxicity study in mice, mycophenolate sodium was shown to cause gastrointestinal and bone marrow pathology at higher doses, with a no-observed-adverse-effect level (NOAEL) established at 50 mg/kg/day. fda.gov The goal is to identify analogues that exhibit a wider therapeutic window, meaning they are effective at a dose that is significantly lower than the dose that causes toxicity.

Advanced Research Methodologies for Mycophenolate Sodium Studies

In vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models serve as fundamental tools for the detailed examination of the molecular mechanisms underlying the effects of mycophenolic acid (MPA). These controlled environments allow researchers to isolate specific cellular processes and investigate drug interactions, metabolism, and transport pathways.

Human cell lines, such as human embryonic kidney 293 (HEK293) cells, are utilized in transporter substrate and inhibition studies. nih.gov For instance, these models can be engineered to express specific drug transporters, like organic anion-transporting polypeptides (OATP1B1, OATP1B3) or multidrug resistance-associated protein 2 (MRP2), to systematically evaluate how MPA and its metabolites are moved into and out of cells and to study potential drug-drug interactions with co-administered medications like cyclosporine. nih.govamanote.com

Primary human hepatocytes are used in induction studies to understand how MPA metabolism might be altered by other drugs. nih.gov These studies can reveal, for example, that a substance like prednisolone induces the activity of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which are responsible for metabolizing MPA into its inactive glucuronide form, mycophenolic acid glucuronide (MPAG). nih.govsemanticscholar.org

More advanced in vitro systems, such as multi-organ-on-a-chip devices, offer a more physiologically relevant context. A gut-liver-on-a-chip system, employing Caco-2 and HT29 cells for the intestinal compartment and primary hepatocytes for the hepatic compartment, has been used to quantitatively evaluate the interplay between intestinal permeability and metabolism of mycophenolate prodrugs. wikipedia.org Such models allow for the simultaneous assessment of drug absorption, conversion to active MPA, and subsequent metabolism to MPAG in interconnected gut and liver environments. wikipedia.org Additionally, the influence of MPA on specialized immune cells, such as cytokine-induced killer (CIK) cells, has been investigated in vitro to determine its impact on their viability, proliferation, and cytotoxic capabilities. nih.gov

Table 1: Examples of In vitro Models in Mycophenolate Research

Model Type Cell Line(s) / Origin Research Application Key Findings
Transporter Studies HEK293 cells expressing OATP1B1, OATP1B3, MRP2 Elucidation of drug-drug interactions (DDIs) Cyclosporine inhibits OATP-mediated transport of MPAG. nih.govamanote.com
Metabolism Studies Primary Human Hepatocytes Investigation of metabolic induction Prednisolone induces UGT enzyme activity, increasing MPA metabolism to MPAG. nih.govsemanticscholar.org
Organ-on-a-Chip Caco-2, HT29, Primary Hepatocytes Quantitative evaluation of absorption and metabolism Allows for integrated analysis of intestinal permeability and hepatic clearance. wikipedia.org

| Immunotherapy Model | Peripheral Blood Mononuclear Cells (PBMCs) | Assessment of impact on Cytokine-Induced Killer (CIK) cells | Long-term MPA incubation impairs CIK cell proliferation and viability. nih.gov |

Ex vivo Organ and Cellular Assays

Ex vivo assays, which use cells or tissues from a living organism cultured outside the body, provide a critical link between controlled in vitro experiments and the complex in vivo environment. These assays are instrumental in measuring the direct pharmacodynamic effects of Mycophenolate (sodium) on its intended biological targets.

The primary mechanism of action of mycophenolic acid (MPA) is the potent, reversible, and uncompetitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. nih.govjax.org Assays that measure IMPDH enzymatic activity are therefore the most direct biomarkers of the drug's effect. nih.gov

These assays are typically performed on peripheral blood mononuclear cells (PBMCs) isolated from subjects. researchgate.net The principle involves incubating cell lysates with the substrates for IMPDH—inosine monophosphate (IMP) and nicotinamide (B372718) adenine dinucleotide (NAD)—and measuring the rate of product formation, specifically xanthosine (B1684192) monophosphate (XMP) or NADH. jax.org The concentration of MPA in a sample is inversely proportional to the rate of IMPDH activity. jax.org

Research has demonstrated a strong concentration-response relationship in vitro, with MPA capable of achieving maximal inhibition of IMPDH activity. nih.gov However, studies in healthy volunteers have sometimes shown a discrepancy between the high levels of inhibition predicted by in vitro data and the more modest effects observed ex vivo after a single dose, indicating the complexity of translating in vitro potency to an in vivo setting. nih.gov

Table 2: In vitro vs. Ex vivo IMPDH Inhibition by Mycophenolic Acid (MPA)

Assay Type MPA Concentration Observed IMPDH Inhibition Reference
In vitro 19.6 mg/L ~90% (Expected) nih.gov
Ex vivo ~7 mg/L (Plasma) ~75% (Maximum) nih.gov

| Ex vivo | Post-single dose | No substantial effect observed in one study | nih.gov |

Because T and B lymphocytes are highly dependent on the de novo purine (B94841) synthesis pathway for proliferation, they are selectively targeted by MPA. nih.govnih.gov Ex vivo lymphocyte proliferation assays are therefore a cornerstone for evaluating the functional immunosuppressive effect of the drug.

In these assays, whole blood or isolated lymphocytes are stimulated with mitogens—such as phytohaemagglutinin A (PHA) for T cells or Pokeweed Mitogen for T and B cells—to induce proliferation. nih.gov The degree of proliferation is then measured, often by the incorporation of a radioactive tracer or a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). The presence of MPA leads to a dramatic reduction in the proliferative response. jax.orgnih.gov

Studies in transplant recipients have shown that patients treated with mycophenolate have severely reduced lymphocyte proliferation compared to healthy individuals or patients on non-mycophenolate regimens. nih.gov Cell cycle analysis has further established that MPA treatment causes a significantly higher proportion of lymphocytes to be arrested in the G0/G1 phase following stimulation. nih.gov Beyond proliferation, these assays can also measure the effect of MPA on lymphocyte function, such as the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which is often mildly suppressed at clinically relevant concentrations. nih.govresearchgate.net

Table 3: Effect of Mycophenolate on Ex vivo Lymphocyte Functions

Assay Parameter Measured Finding Reference
Mitogen-Induced Proliferation Phytohaemagglutinin A (PHA) stimulated proliferation Severely reduced in mycophenolate-treated patients. nih.gov
Cell Cycle Analysis Percentage of cells in G0/G1 phase post-stimulation Significantly higher in mycophenolate-treated patients. nih.gov

| Cytokine Production | IL-2 and IFN-γ production post-stimulation | Mildly suppressed at clinically relevant MPA concentrations. | nih.govresearchgate.net |

Sophisticated Animal Models of Disease and Immunomodulation

Animal models are indispensable for studying the systemic effects of Mycophenolate (sodium) in the context of complex biological processes like allograft rejection and autoimmune disease. nih.gov Standard models, such as rat kidney and heart transplantation, have been fundamental in establishing the efficacy of mycophenolate and comparing different formulations. researchgate.net Models of autoimmune conditions, including systemic lupus erythematosus (SLE) in MRLlpr/lpr mice and experimental autoimmune uveoretinitis, have further demonstrated its immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net

The advent of transgenic technology has enabled the development of highly sophisticated animal models that allow for the investigation of specific molecular pathways and cell populations. While models with a direct knockout of the primary drug target, IMPDH2, are embryonically lethal, highlighting the enzyme's critical role, other transgenic models are highly valuable for mycophenolate research. nih.gov

A key area of investigation is the effect of mycophenolate on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. It has been proposed that part of mycophenolate's mechanism may involve the generation of inducible Foxp3-expressing Tregs. nih.gov To investigate this, researchers can employ Foxp3-reporter mice, such as the Foxp3-EGFP model, where cells expressing the Treg-specific transcription factor Foxp3 also express a fluorescent protein (EGFP). jax.org Using these mice, the induction, proliferation, stability, and localization of the Treg population can be precisely tracked via flow cytometry or fluorescence microscopy following treatment with mycophenolate, providing direct evidence for its influence on this critical immunosuppressive cell lineage.

Advanced in vivo imaging techniques provide a powerful, non-invasive means to longitudinally monitor disease progression and the response to therapy in real-time within a living animal. nih.gov This reduces the number of animals required for a study and allows each animal to serve as its own control. youtube.com

Bioluminescence Imaging (BLI) has been used to dynamically monitor the survival of transplanted tissues. In one model, ovarian grafts from transgenic mice expressing the luciferase enzyme were transplanted into recipient mice. nih.gov The survival of the graft could be visualized and quantified by administering the substrate luciferin and detecting the emitted light. This technique clearly demonstrated prolonged graft survival in immunosuppressed animals compared to untreated controls, where the bioluminescent signal was rapidly lost, indicating graft rejection. nih.gov

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are nuclear medicine techniques that use radiotracers to visualize and quantify physiological processes, such as metabolic activity and inflammation. researchgate.net For example, using tracers like 18F-FDG, which is taken up by metabolically active inflammatory cells, PET can be used to assess the degree of inflammation in models of arthritis or allograft rejection and to measure the reduction in this activity following mycophenolate therapy. researchgate.netmdpi.com

Magnetic Resonance Imaging (MRI) provides high-resolution anatomical images and can be configured to detect tissue edema and inflammation. In animal models of neuroinflammation, MRI is used to track the size and number of inflammatory lesions in the central nervous system, offering a clear visual endpoint to assess the efficacy of immunosuppressive agents like mycophenolate. mdpi.com

Table 4: Application of Advanced Imaging in Mycophenolate-Relevant Animal Studies

Imaging Modality Principle Application in Animal Models Reference
Bioluminescence Imaging (BLI) Detection of light from luciferase-expressing cells/tissues. Non-invasive, longitudinal monitoring of transgenic graft survival under immunosuppression. nih.gov
Positron Emission Tomography (PET) Detection of radiation from a positron-emitting radiotracer (e.g., 18F-FDG). Quantifying metabolic activity to assess inflammation in autoimmune or transplant models. researchgate.netmdpi.com
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to create detailed anatomical images. Visualizing and tracking inflammatory lesions and tissue edema in models of neuroinflammation. mdpi.com

| Single Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from a radiotracer. | Functional imaging of organ systems and physiological processes to monitor disease. | researchgate.net |

Omics Approaches in Preclinical Pharmacogenomics and Mechanistic Research

High-throughput "omics" technologies have revolutionized preclinical pharmacogenomics and mechanistic studies of Mycophenolate (sodium). By providing a global view of molecules within a biological system, these approaches offer deep insights into the drug's mode of action, its effects on cellular pathways, and the basis for variability in response. In preclinical research, transcriptomics, proteomics, and metabolomics are critical for discovering biomarkers, clarifying immunosuppressive mechanisms, and investigating the molecular basis for the drug's effects.

Transcriptomics and Proteomics for Pathway Analysis

Transcriptomic and proteomic analyses are essential for mapping the molecular pathways modulated by mycophenolic acid (MPA), the active metabolite of Mycophenolate (sodium). Transcriptomics quantifies changes in gene expression (mRNA), while proteomics measures alterations in protein levels, providing a functional snapshot of the cellular response to the drug.

Preclinical research has shown that MPA's effects extend beyond its primary target, inosine monophosphate dehydrogenase (IMPDH). Transcriptomic studies on activated lymphocytes treated with MPA have revealed significant changes in the expression of genes involved in cell cycle regulation, DNA replication, and apoptosis. For instance, genes that halt the cell cycle are often upregulated, while those required for cell proliferation are downregulated.

Proteomic studies have confirmed and expanded upon these findings. Integrating transcriptomic and proteomic data can reveal post-transcriptional regulation and provide a more comprehensive understanding of cellular responses. mdpi.com This combined approach has helped identify changes in proteins related to purine metabolism, cytoskeletal structure, and cellular stress, highlighting the broad impact of MPA on cellular function. nih.govnih.govresearchgate.net

Table 1: Selected Genes and Proteins Modulated by Mycophenolic Acid in Preclinical Lymphocyte Models This table is illustrative and compiles findings from various preclinical studies.

Molecule TypeNamePrimary FunctionObserved Change upon MPA Treatment
GeneCDKN1A (p21)Cell cycle arrestUpregulation
GenePCNAProliferating cell nuclear antigen (DNA replication)Downregulation
GeneGADD45ADNA damage responseUpregulation
ProteinIMPDH2De novo guanine (B1146940) nucleotide synthesisInhibition/Downregulation
ProteinCaspase-3Execution of apoptosisActivation

Metabolomics for Understanding Metabolic Perturbations

Metabolomics, the comprehensive analysis of small molecules (metabolites), provides a direct readout of the biochemical activity within cells and tissues. For a drug like Mycophenolate (sodium) that targets a key metabolic enzyme, this approach is particularly illuminating.

Preclinical metabolomic studies using techniques like mass spectrometry have detailed the profound metabolic shifts induced by MPA. The most direct and expected consequence is the significant depletion of the guanosine nucleotide pool (e.g., GTP), which is fundamental to its immunosuppressive effect on lymphocytes.

However, the metabolic impact is broader. These studies have also revealed an accumulation of IMP, the substrate for IMPDH, and significant perturbations in other related metabolic pathways. For example, alterations in adenosine (B11128) nucleotide levels (e.g., ATP) and shifts in central carbon and amino acid metabolism have been observed. Understanding these wider metabolic consequences is crucial for a complete picture of the drug's mechanism and for identifying potential off-target effects.

Table 2: Key Metabolic Perturbations Induced by Mycophenolic Acid in Preclinical Models This table represents generalized findings from preclinical metabolomic investigations.

Metabolite ClassSpecific MetaboliteObserved ChangePrimary Implication
Purine NucleotidesGuanosine Triphosphate (GTP)Significant DecreaseInhibition of DNA/RNA synthesis and cell proliferation
Purine NucleotidesAdenosine Triphosphate (ATP)Variable DecreaseImpact on cellular energy status
Purine PrecursorsInosine Monophosphate (IMP)AccumulationDirect consequence of IMPDH enzyme blockade
Amino AcidsGlycineAltered LevelsLink to de novo purine synthesis pathway

Computational Modeling and Simulations in Drug Discovery

Computational methods are vital in modern pharmacology for investigating drug-target interactions and predicting a drug's behavior. For Mycophenolate (sodium), these techniques have provided critical insights from the atomic to the whole-organism level.

Molecular Docking and Dynamics for IMPDH Interactions

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interaction between a drug and its protein target at an atomic resolution. These methods have been extensively applied to study how MPA inhibits the IMPDH enzyme. nih.gov

Molecular docking studies predict the most stable binding pose of MPA within the IMPDH active site. nih.govresearchgate.net These models have confirmed that MPA binds in the cofactor (NAD+) site of the enzyme, acting as an uncompetitive inhibitor. The simulations highlight specific hydrogen bonds and hydrophobic interactions with key amino acid residues that anchor the drug in place. researchgate.netresearchgate.net

Molecular dynamics simulations extend this static picture by modeling the movements of the drug and protein over time. This provides information on the stability of the drug-protein complex and the conformational changes that occur upon binding, further explaining the high affinity and specificity of MPA for IMPDH.

Table 3: Key Amino Acid Residues in the IMPDH Active Site Interacting with Mycophenolic Acid Residues identified through computational molecular docking and simulation studies. researchgate.net

Amino Acid ResidueType of InteractionContribution to Binding
Ser276Hydrogen BondStabilizes the orientation of the drug
Gly326Hydrogen BondAnchors the lactone oxygen of MPA
Arg322Hydrogen BondInteracts with the drug's carboxyl group
Tyr411Hydrophobic/Pi-Pi StackingContributes to binding affinity

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical technique that connects the concentration of a drug in the body (PK) to its biological effect (PD). In preclinical research, PK/PD models are essential for understanding the dose-exposure-response relationship of Mycophenolate (sodium) and for translating findings from animal models to humans. catapult.org.uknih.gov

Preclinical PK studies in species such as rodents and primates characterize the absorption, distribution, metabolism, and excretion (ADME) of MPA. This data is then integrated with PD measurements, which can include direct target engagement (e.g., IMPDH activity in lymphocytes) or downstream functional outcomes (e.g., inhibition of T-cell proliferation). nih.gov

These preclinical PK/PD models are critical for several reasons:

They establish a quantitative link between drug exposure (like the area under the concentration-time curve, AUC) and the desired immunosuppressive effect. nih.gov

They help in selecting appropriate dose ranges for subsequent clinical trials to maximize efficacy while minimizing potential toxicity. catapult.org.uk

They allow researchers to simulate different dosing scenarios and predict how factors like altered metabolism or drug-drug interactions might affect the therapeutic outcome.

By integrating data from various preclinical experiments, PK/PD modeling provides a robust framework for optimizing the development and use of immunosuppressive therapies.

Q & A

Q. What experimental models are most suitable for studying the immunosuppressive mechanisms of mycophenolate sodium (MPS)?

  • Methodological Answer : Use in vitro T/B lymphocyte proliferation assays to quantify MPS-induced inhibition of IMPDH (a key enzyme in purine synthesis). For in vivo models, employ rodent transplant rejection studies with controlled MPS dosing regimens. Validate findings using flow cytometry to assess lymphocyte subset suppression .
  • Data Support : Pharmacodynamic studies show MPS reduces guanosine nucleotide levels by >80% in activated lymphocytes, correlating with IMPDH inhibition .

Q. How can systematic reviews reconcile heterogeneity in MPS toxicity reporting?

  • Methodological Answer : Follow PRISMA guidelines with PROSPERO preregistration. Use GRADE criteria to assess evidence quality. Code adverse events (e.g., cytopenia, GI toxicity) using MedDRA terms for meta-regression .

Ethical & Methodological Pitfalls

  • Common Pitfall : Overlooking drug-drug interactions (e.g., MPS + valacyclovir increasing myelotoxicity risk). Mitigate by screening trial participants for concomitant antiviral use .
  • FINER Criteria Check : Ensure proposed studies are Feasible (e.g., MPA assay availability), Novel (e.g., exploring gut microbiome-MPS interactions), and Relevant (e.g., addressing racial disparities in MPS response) .

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